molecular formula C10H13NO3 B2833456 2-(2-Methyl-3-nitrophenyl)propan-1-ol CAS No. 2248308-26-9

2-(2-Methyl-3-nitrophenyl)propan-1-ol

Cat. No.: B2833456
CAS No.: 2248308-26-9
M. Wt: 195.218
InChI Key: VIFRUKOAGJPHBT-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-nitrophenyl)propan-1-ol is an organic compound characterized by a nitro group and a methyl group attached to a phenyl ring, with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the nitration of 2-methylphenylpropan-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of 2-(2-Methyl-3-nitrophenyl)propan-1-one or 2-(2-Methyl-3-nitrophenyl)propanoic acid.

    Reduction: Formation of 2-(2-Methyl-3-aminophenyl)propan-1-ol.

    Substitution: Formation of halogenated derivatives such as 2-(2-Methyl-3-nitrophenyl)-4-chloropropan-1-ol.

Scientific Research Applications

2-(2-Methyl-3-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that interact with the nitro or hydroxyl groups, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenyl)propan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(3-Nitrophenyl)propan-1-ol: The position of the nitro group is different, potentially leading to different chemical and biological properties.

    2-(2-Methyl-4-nitrophenyl)propan-1-ol: The nitro group is in a different position, which can influence the compound’s reactivity and interactions.

Uniqueness

2-(2-Methyl-3-nitrophenyl)propan-1-ol is unique due to the specific positioning of the nitro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRUKOAGJPHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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